molecular formula C8H9ClS B8673446 4-(5-Chloro-2-thienyl)-1-butene

4-(5-Chloro-2-thienyl)-1-butene

Cat. No. B8673446
M. Wt: 172.68 g/mol
InChI Key: ILGSSAVLMOXNJI-UHFFFAOYSA-N
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Patent
US04272545

Procedure details

A solution of allyl magnesium bromide (from 14.6 g of magnesium and 24.2 g (0.2 M) of allyl bromide) in 100 ml ether is added dropwise with stirring to 29.9 g of 5-chloro-2-chloromethylthiophene in 10 ml ether over half an hour and the resulting mixture heated under reflux overnight. The mixture is then poured into 300 ml ice cold dilute sulfuric acid, the ether layer separated and the aqueous phase extracted with 200 ml of ether. The combined ethereal solutions are washed with aqueous potassium carbonate, dried over MgSO4 and evaporated to give crude 4-(5-chloro-2-thienyl)-1-butene as a yellow oil (34 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH:2]=[CH2:3].C(Br)C=C.[Cl:10][C:11]1[S:15][C:14]([CH2:16]Cl)=[CH:13][CH:12]=1>CCOCC>[Cl:10][C:11]1[S:15][C:14]([CH2:16][CH2:3][CH:2]=[CH2:1])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
29.9 g
Type
reactant
Smiles
ClC1=CC=C(S1)CCl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
ice
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the ether layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 200 ml of ether
WASH
Type
WASH
Details
The combined ethereal solutions are washed with aqueous potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)CCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 195.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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